molecular formula C14H21NO2 B2616110 Tert-butyl 2-amino-5-propylbenzoate CAS No. 2248285-94-9

Tert-butyl 2-amino-5-propylbenzoate

Cat. No.: B2616110
CAS No.: 2248285-94-9
M. Wt: 235.327
InChI Key: DTYZAQSGQIXTFB-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-propylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and a propyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-propylbenzoate typically involves the esterification of 2-amino-5-propylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-propylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-5-propylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-propylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5-methylbenzoate
  • Tert-butyl 2-amino-5-ethylbenzoate
  • Tert-butyl 2-amino-5-butylbenzoate

Uniqueness

Tert-butyl 2-amino-5-propylbenzoate is unique due to the presence of the propyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and butyl analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

tert-butyl 2-amino-5-propylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-6-10-7-8-12(15)11(9-10)13(16)17-14(2,3)4/h7-9H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZAQSGQIXTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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